Dntpd

Vue d'ensemble

Description

General Synthesis of DNTT Derivatives

The synthesis of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives has been achieved through a new straightforward method starting from 2-methoxynaphthalenes. This innovative approach has led to derivatives that exhibit very high field-effect mobility, reaching up to 8 cm² V⁻¹ s⁻¹ in vapor-processed field-effect transistors, indicating their potential for high-performance electronic applications .

Synthesis of Soluble DNTT Derivatives

Further development in the synthesis of DNTT derivatives has been directed towards making them solution-processable. By synthesizing 2-brominated DNTT (Br-DNTT) as a precursor, a variety of substituents have been introduced through palladium- and copper-catalyzed cross-coupling reactions. These modifications have significantly improved the solubility of DNTT derivatives, with some showing solubility improvements of up to 200 times that of unsubstituted DNTT. The derivatives have been used in organic field-effect transistor (OFET) devices, with hole mobilities ranging from 10⁻¹ to 10⁻² cm² V⁻¹ s⁻¹, demonstrating their applicability in electronic devices .

Molecular Structure Analysis of Partially Fluorinated DNTTs

The molecular properties of partially fluorinated DNTTs have been studied, with the synthesis of tetrafluoro-dinaphthothienothiophene (F4DNTT) and octafluoro-dinaphthothienothiophene (F8DNTT) achieved via intermediates from McMurry coupling or Wittig olefination. Electronic structure calculations and spectroscopic techniques have been employed to determine the HOMO/LUMO gap and analyze the electronic structures. These studies have revealed reduced exciton binding in thin films, which is crucial for understanding the electronic behavior of these materials .

Chemical Reactions Analysis

The synthesis of DNTT derivatives involves chemoselective metalation and cross-coupling reactions, which are pivotal for retaining functional groups such as the 2-bromo group throughout the synthesis process. The ability to introduce a wide range of substituents through one-step functionalization has been demonstrated, which is essential for tailoring the properties of DNTT derivatives for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of DNTT derivatives are closely linked to their molecular structure and the substituents attached to the core DNTT framework. The improved solubility and field-effect mobility of these derivatives are indicative of their potential in organic electronics. The introduction of fluorine atoms in the DNTT structure has been shown to influence the electronic properties, such as the HOMO/LUMO gap, which is important for their performance in electronic devices .

Applications De Recherche Scientifique

Developmental Neurotoxicity Testing (DNT)

Developmental Neurotoxicity Testing (DNT) is an area in need of humane and scientifically valid alternatives to current animal testing protocols. A key approach is to bring together basic research scientists in developmental neurobiology with mechanistic toxicologists and policy analysts. This collaboration aims to develop DNT alternatives based on conserved mechanisms of neurodevelopment. While alternatives to DNT testing won't completely replace in vivo testing in mammals, they hold great value in prioritizing chemicals and identifying mechanisms of developmental neurotoxicity, which can refine and reduce in vivo mammalian tests (Lein et al., 2005).

Stem Cells in Neurotoxicology

Stem cell biology, especially in disease modeling, regenerative medicine, and tissue engineering, has extended its scope to address issues related to toxicity and biosafety. Its role in neurotoxicity (NT) and developmental neurotoxicity (DNT) is gaining attention. The unique properties of stem cells, like proliferation and pluripotency, make them a valuable resource for predicting drug toxicity and the metabolic effects of chemicals. Diversified approaches in stem cell research can be effectively applied to NT and DNT studies, paving the way for novel stem cell-based strategies for NT and DNT testing (Singh et al., 2016).

Dissipative Particle Dynamics (DPD)

DPD is a mesoscale simulation method developed for studying complex fluid behaviors. It groups molecules into particles, allowing for computational speed-up. DPD is used to numerically study complex fluid applications, providing insight into the properties and dynamics of such systems. It acts as a bridge between atomistic and macroscale levels, playing a crucial role in understanding complex liquid properties (Moeendarbary et al., 2009).

Daylight Photodynamic Therapy (dPDT)

Daylight Photodynamic Therapy (dPDT) uses sunlight to treat superficial skin cancer. It offers a less painful and more convenient alternative to conventional photodynamic therapy. dPDT has been gaining popularity in Europe for treating actinic keratosis patients. The evolution of dPDT and its expanding applications in other skin diseases suggest a promising future in skin cancer treatment (Lee et al., 2020).

Mécanisme D'action

Target of Action

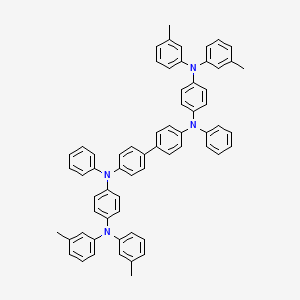

DNTPD, bearing four triarylamine units, is an electron-rich compound . It is primarily used as a hole transport or hole injection layer material in OLED and perovskite solar cell devices . Its primary targets are the interfaces of these devices, particularly the Indium Tin Oxide (ITO) interface .

Mode of Action

This compound interacts with its targets by reducing the hole injection barrier at the ITO interface . This interaction improves the current efficiency by balancing the holes and electrons in the emitting layer of an OLED device . The compound’s high ionization energy (IE) and hole mobility allow excellent performance for electron blocking .

Result of Action

The result of this compound’s action is an improvement in the performance of OLED and perovskite solar cell devices . By reducing the hole injection barrier and balancing the holes and electrons in the emitting layer, this compound enhances the current efficiency of these devices .

Action Environment

The action of this compound is influenced by the environment within the OLED or perovskite solar cell device. Factors such as the composition of the device layers, the operating temperature, and the electrical properties of the device can affect the efficacy and stability of this compound .

Safety and Hazards

Propriétés

IUPAC Name |

1-N-[4-[4-(N-[4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-4-N,4-N-bis(3-methylphenyl)-1-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H54N4/c1-47-15-11-23-61(43-47)67(62-24-12-16-48(2)44-62)59-39-35-57(36-40-59)65(53-19-7-5-8-20-53)55-31-27-51(28-32-55)52-29-33-56(34-30-52)66(54-21-9-6-10-22-54)58-37-41-60(42-38-58)68(63-25-13-17-49(3)45-63)64-26-14-18-50(4)46-64/h5-46H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDPTFAJSFKAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC(=C8)C)C9=CC=CC(=C9)C)C1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H54N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199121-98-7 | |

| Record name | 199121-98-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the provided excerpts don't explicitly state the molecular formula and weight of DNTPD, they can be easily calculated from its full chemical name. The molecular formula of this compound is C62H52N4 and its molecular weight is 857.12 g/mol.

A: The provided research focuses mainly on the application of this compound in OLED devices. Although spectroscopic data isn't explicitly presented, the articles highlight its blue emission properties. [, , , , ] For detailed spectroscopic data, refer to material databases or supplier documentation.

A: Research has shown that the time elapsed after the onset of solid film formation during solvent evaporation significantly affects the optical properties of this compound thin films. [] This highlights the importance of monitoring and controlling the film formation process for optimal device performance.

A: this compound is primarily used as a hole transport layer (HTL) in OLED devices. [, , ] It facilitates the movement of positive charges (holes) from the anode towards the emissive layer.

A: While this compound can lower the hole injection barrier at the ITO/DNTPD interface, it also creates a new hole barrier at the this compound/NPB interface. [] Despite a slight increase in operating voltage due to this new barrier and the higher bulk resistance of this compound, it ultimately improves current efficiency by balancing the flow of holes and electrons within the device.

A: Yes, research has demonstrated enhanced hole injection in OLEDs utilizing gold nanoparticles (AuNPs) capped with a gold layer on this compound. [] This enhancement is attributed to the increased work functions of these devices due to surface oxidation of the AuNPs.

A: this compound plays a crucial role in creating white OLEDs. It has been successfully used in conjunction with other organic layers to generate excitons that emit blue light and form exciplexes that emit yellow light, resulting in a combined white emission. []

A: Absolutely. This compound has been used in conjunction with specific host materials and dopants to achieve desired colors in OLED devices. For example, it has been used with TPBI and FIrpic for blue emission, [, ] and Bebq2 and (pq)2Ir(acac) for two-wavelength (green and orange) emission. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3028314.png)

![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B3028317.png)

![2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester](/img/structure/B3028321.png)

![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)

![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)